Indigodisulfonate dipotassium salt
Overview
Description
Indigodisulfonate dipotassium salt, also known as potassium (E)-3,3′-dioxo-[2,2′-biindolinylidene]-5,5′-disulfonate, is a chemical compound with the empirical formula C16H8O8N2S2K2 and a molecular weight of 498.57 g/mol . This compound is a derivative of indigo, a well-known dye, and is characterized by its deep blue color. It is primarily used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Indigodisulfonate dipotassium salt can be synthesized through the sulfonation of indigo. The process involves treating indigo with sulfuric acid, which introduces sulfonic acid groups into the indigo molecule. The resulting indigodisulfonic acid is then neutralized with potassium hydroxide to form the dipotassium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The sulfonation reaction is typically carried out at elevated temperatures, and the neutralization step is performed using a stoichiometric amount of potassium hydroxide .
Chemical Reactions Analysis
Types of Reactions
Indigodisulfonate dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the indigo molecule.
Reduction: It can be reduced to leucoindigo, a colorless form of indigo.
Substitution: The sulfonic acid groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Various nucleophiles can be used to substitute the sulfonic acid groups under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation states of indigo derivatives.
Reduction: Leucoindigo.
Substitution: Substituted indigo derivatives with different functional groups.
Scientific Research Applications
Indigodisulfonate dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for visualizing biological samples.
Industry: Applied in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of indigodisulfonate dipotassium salt involves its ability to act as a dye. When used in medical procedures, it is excreted by the kidneys and enhances the visualization of the ureteral orifices due to its deep blue color. This property is particularly useful in diagnostic imaging and surgical procedures .
Comparison with Similar Compounds
Similar Compounds
Indigotindisulfonic acid: Another derivative of indigo with similar dye properties.
Indigotindisulfonate sodium: The sodium salt form of indigotindisulfonate, used in similar applications.
Uniqueness
Indigodisulfonate dipotassium salt is unique due to its specific potassium salt form, which provides distinct solubility and reactivity characteristics compared to its sodium counterpart. This makes it particularly suitable for certain industrial and medical applications where these properties are advantageous .
Properties
IUPAC Name |
dipotassium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O8S2.2K/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBUCCFHEHLHLF-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])O.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8K2N2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648752, DTXSID70951272 | |
Record name | Dipotassium (2E)-3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70951272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13725-33-2, 28606-02-2 | |
Record name | Dipotassium (2E)-3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70951272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.